molecular formula C13H11BClNO3 B15239366 3-(3-Chlorophenylcarbamoyl)phenylboronic acid

3-(3-Chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B15239366
M. Wt: 275.50 g/mol
InChI Key: HNSIRWOJCADQEJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted at the 3-position with a carbamoyl group linked to a 3-chlorophenyl moiety. This structural arrangement confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, sensor development, and biochemical studies. The chlorine atom enhances lipophilicity and modulates binding interactions, while the carbamoyl group provides hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H11BClNO3

Molecular Weight

275.50 g/mol

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

HNSIRWOJCADQEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 is a common method . The reaction is usually performed at low temperatures to prevent over-alkylation.

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. In the case of bortezomib, the boronic acid moiety binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell, ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues with Carbamoyl Substitutions

Several carbamoyl-substituted phenylboronic acids exhibit structural similarities but differ in substituent groups, leading to distinct chemical behaviors:

Compound Name Substituent on Carbamoyl Group Boronic Acid Position Key Properties/Applications Reference
3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid 2,5-Dimethylphenyl 3-position Enhanced steric hindrance; used in organic synthesis
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid 4-Fluorobenzyl 3-position Improved solubility in polar solvents; potential in medicinal chemistry
(3-(Dimethylcarbamoyl)phenyl)boronic acid Dimethylcarbamoyl 3-position Higher electron-withdrawing effect; catalytic applications
3-(Propionamido)phenylboronic acid Propionamido 3-position Exceptional binding to sialic acids (37.6 ± 3.1 M⁻¹ at pH 7.4)

Key Findings :

  • The 3-chlorophenyl group in the target compound increases lipophilicity compared to dimethyl or fluorobenzyl analogues, impacting solubility and membrane permeability .
  • Substitutions like propionamido or dimethylcarbamoyl enhance binding to biomolecules (e.g., sialic acids) due to hydrogen bonding and electronic effects .

Chlorophenylboronic Acid Derivatives

Chlorine positioning on the phenyl ring significantly influences reactivity:

Compound Name Chlorine Position Boronic Acid Position Applications Reference
3-Chloro-4-formylphenylboronic acid 3-chloro, 4-formyl 3-position Intermediate in organic synthesis; formyl group enables further functionalization
o-Chlorophenylboronic acid 2-chloro 1-position Lower steric hindrance; widely used in Suzuki couplings
2,4-Dichlorophenylboronic acid 2,4-dichloro 1-position Increased electrophilicity; catalyst in cross-coupling reactions

Key Findings :

  • 3-Chloro substitution (as in the target compound) balances steric effects and electronic withdrawal, optimizing reactivity in cross-coupling reactions compared to o-chloro or dichloro derivatives .

Boronic Acids with Heterocyclic or Alkyl Substituents

Substituents beyond phenyl groups alter solubility and binding specificity:

Compound Name Substituent Type Key Properties Reference
3-Thiophenylboronic acid Thiophene Enhanced π-π interactions; used in conductive polymers
1-Decylboronic acid Alkyl chain Hydrophobic; stabilizes micelles in aqueous systems
3-(Acrylamido)phenylboronic acid Acrylamido Polymerizable; used in hydrogel-based sensors

Key Findings :

  • The target compound’s aromatic carbamoyl group provides stronger hydrogen-bonding capacity compared to alkyl or heterocyclic substituents, favoring applications in biosensing .

Binding Affinity and Selectivity

  • Sialic Acid Interactions : 3-(Propionamido)phenylboronic acid binds Neu5Ac with a binding constant of 37.6 ± 3.1 M⁻¹, outperforming phenylboronic acid (11.6 ± 1.9 M⁻¹). This suggests that carbamoyl groups enhance specificity for diol-containing biomolecules .
  • Catalytic Activity : Ortho-carboxy-substituted phenylboronic acids (e.g., 2-CPBA) show superior catalytic activity in glucose-to-HMF conversion compared to meta- or para-substituted analogues. The target compound’s meta-carbamoyl group may lack this reactivity due to positional effects .

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